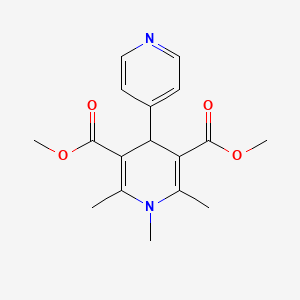

dimethyl 1,2,6-trimethyl-1,4-dihydro-4,4'-bipyridine-3,5-dicarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of dimethyl 1,2,6-trimethyl-1,4-dihydro-4,4'-bipyridine-3,5-dicarboxylate and related compounds typically involves catalytic dehydrogenation, N-demethylation, and bromination approaches. One efficient and scalable method starts from readily available substituted 2-halopyridines, utilizing modified Negishi cross-coupling conditions (Havas et al., 2009). Another approach includes dibromination and debromination processes to achieve the target compound with fewer impurities and simplified purification steps (Ou, Ruonan, & Bo, 2019).

Molecular Structure Analysis

The molecular structure of dimethyl 1,2,6-trimethyl-1,4-dihydro-4,4'-bipyridine-3,5-dicarboxylate has been explored through various studies, revealing its potential for forming complex coordination compounds and networks. Notably, its ability to form hydrogen bonds and engage in π-π stacking interactions makes it a valuable ligand for constructing metal-organic frameworks and coordination polymers (Kelly, Goetz, Batten, & Kruger, 2008).

Chemical Reactions and Properties

Dimethyl 1,2,6-trimethyl-1,4-dihydro-4,4'-bipyridine-3,5-dicarboxylate participates in various chemical reactions, including catalytic cycles and ligand exchange processes. Its reactivity is characterized by the presence of functional groups that allow for selective transformations, making it a versatile intermediate for further chemical modifications and applications in supramolecular chemistry (Schubert & Eschbaumer, 1999).

Physical Properties Analysis

The physical properties of dimethyl 1,2,6-trimethyl-1,4-dihydro-4,4'-bipyridine-3,5-dicarboxylate, such as melting point, boiling point, and solubility, are influenced by its molecular structure. The compound's solid-state packing and intermolecular interactions significantly affect its phase transitions and thermal behavior, as observed in differential scanning calorimetry and dielectric studies (Bator et al., 2011).

Propriétés

IUPAC Name |

dimethyl 1,2,6-trimethyl-4-pyridin-4-yl-4H-pyridine-3,5-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4/c1-10-13(16(20)22-4)15(12-6-8-18-9-7-12)14(17(21)23-5)11(2)19(10)3/h6-9,15H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUZOAGVZRDUWPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1C)C)C(=O)OC)C2=CC=NC=C2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30975116 |

Source

|

| Record name | Dimethyl 1,2,6-trimethyl-1,4-dihydro[4,4'-bipyridine]-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30975116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5971-85-7 |

Source

|

| Record name | Dimethyl 1,2,6-trimethyl-1,4-dihydro[4,4'-bipyridine]-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30975116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[5-(dimethylamino)-1-methyl-1H-1,2,4-triazol-3-yl]-N,N-diethylbenzamide](/img/structure/B5660267.png)

![(3aR*,6aR*)-2-cyclopentyl-5-[(3-methylisoxazol-5-yl)methyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5660272.png)

![2-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5660279.png)

![N-{[1-(1H-imidazol-4-ylmethyl)piperidin-3-yl]methyl}-2-furamide](/img/structure/B5660284.png)

![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-methoxybenzamide](/img/structure/B5660329.png)

![3-(2-methoxyethyl)-1-[(4-methyl-1,3-thiazol-5-yl)methyl]-3-piperidinecarboxylic acid](/img/structure/B5660334.png)

![3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(3-chlorophenyl)hydrazone]](/img/structure/B5660346.png)

![1-(2,5-dimethyl-1,3-thiazol-4-yl)-N-methyl-N-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine](/img/structure/B5660356.png)

![3-allyl-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5660358.png)

![N-[(1-{5-[(methylthio)methyl]-2-furoyl}piperidin-3-yl)methyl]thiophene-2-carboxamide](/img/structure/B5660366.png)

![2-{3-(cyclopropylmethyl)-5-[2-(6-methyl-2-oxopyridin-1(2H)-yl)ethyl]-1H-1,2,4-triazol-1-yl}benzoic acid](/img/structure/B5660368.png)

![1-{[1-(2,6-difluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-piperidinol](/img/structure/B5660371.png)